Nicofuranose
Overview
Description
Nicofuranose is a chemical compound with the molecular formula C30H24N4O10 and a molecular weight of 600.5324 g/mol . It is a derivative of niacin and is used as a hypolipidemic agent . This compound is also known by other names such as β-D-Fructofuranose, 1,3,4,6-tetra-3-pyridinecarboxylate, and D-Fructofuranose 1,3,4,6-tetranicotinate .
Preparation Methods
The preparation of Nicofuranose involves the esterification of nicotinic acid derivatives. The synthetic route typically includes the reaction of nicotinic acid with various alcohols under acidic conditions to form the ester . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Chemical Reactions Analysis
Nicofuranose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: this compound can be hydrolyzed to yield nicotinic acid and other products. This reaction typically occurs under acidic or basic conditions.
Scientific Research Applications
Nicofuranose has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of niacin derivatives on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound is used as a hypolipidemic agent to lower lipid levels in the blood
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Nicofuranose involves its interaction with specific molecular targets and pathways. As a derivative of niacin, this compound exerts its effects by binding to niacin receptors and modulating lipid metabolism. This interaction leads to the reduction of lipid levels in the blood and the prevention of atherosclerosis . The molecular pathways involved include the activation of G-protein-coupled receptors and the modulation of intracellular signaling cascades.
Comparison with Similar Compounds
Nicofuranose is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other niacin derivatives such as nicotinic acid and nicotinamide. While these compounds share some common features, this compound has distinct advantages in terms of its hypolipidemic activity and potential therapeutic applications .
Similar Compounds
- Nicotinic acid
- Nicotinamide
- Nicotinic acid esters
This compound stands out due to its ability to lower lipid levels more effectively and its potential use in various scientific and medical applications.
Properties
IUPAC Name |
[(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2/t23-,24-,25+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFSXZKBMCSKF-ZASNTINBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@](O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023365 | |
Record name | Nicofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15351-13-0, 12041-87-1 | |
Record name | Nicofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15351-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructofuranose, tetranicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicofuranose [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicofuranose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOFURANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF99P6327K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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